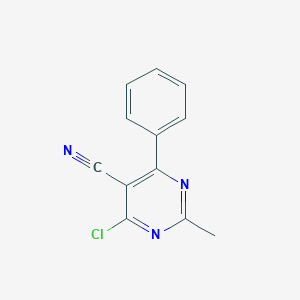

![molecular formula C9H10N4O2S B184932 (5,7-Dimethyl-[1,2,4]triazolo[4,3-a]pyrimidin-3-ylsulfanyl)-acetic acid CAS No. 41266-71-1](/img/structure/B184932.png)

(5,7-Dimethyl-[1,2,4]triazolo[4,3-a]pyrimidin-3-ylsulfanyl)-acetic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

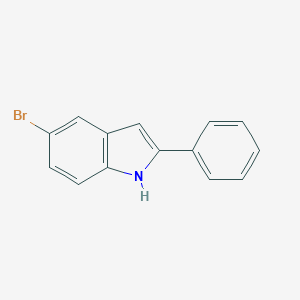

“(5,7-Dimethyl-[1,2,4]triazolo[4,3-a]pyrimidin-3-ylsulfanyl)-acetic acid” is a chemical compound with the molecular formula C9H10N4O2S . It has a molecular weight of 238.27 g/mol .

Synthesis Analysis

A simple and green methodology has been developed for the on water synthesis of 3-aryl-5,7-dimethyl-1,2,4-triazolo [4,3-a]pyrimidines . Oxidative cyclization of 4,6-dimethyl-2-pyrimidinylhydrazones of different aldehydes was achieved in good to excellent yield using iodobenzene diacetate at room temperature .Molecular Structure Analysis

The molecular structure of this compound can be represented by the InChI code: InChI=1S/C9H10N4O2S/c1-5-3-6 (2)13-8 (10-5)11-12-9 (13)16-4-7 (14)15/h3H,4H2,1-2H3, (H,14,15) . The Canonical SMILES representation is: CC1=CC (=NC2=NN=C (N12)SCC (=O)O)C .Physical And Chemical Properties Analysis

This compound has a molecular weight of 238.27 g/mol . It has an XLogP3-AA value of 1.8, indicating its lipophilicity . It has one hydrogen bond donor and six hydrogen bond acceptors .Scientific Research Applications

Antibacterial and Antimicrobial Applications

1,2,3-Triazole and 1,2,4-triazole derivatives have shown potent antibacterial activity against various strains, including Staphylococcus aureus. These compounds act as inhibitors of crucial bacterial enzymes, such as DNA gyrase and topoisomerase IV, showcasing their potential in addressing antibiotic resistance and developing new antibacterial agents (Li & Zhang, 2021).

Chemical Sensing and Optical Applications

Pyrimidine derivatives are highlighted for their use in chemical sensing due to their ability to form coordination and hydrogen bonds. This makes them excellent candidates for developing optical sensors with applications in detecting ions and molecules, suggesting potential for the specified compound in creating novel sensors (Jindal & Kaur, 2021).

Drug Development and Pharmacological Interest

Triazole derivatives are well-studied for their diverse pharmacological properties, including anti-inflammatory, antimicrobial, and antitumor activities. The versatility of triazole chemistry allows for the development of new drugs with improved efficacy and reduced side effects, indicating potential pharmaceutical applications for the compound (Ferreira et al., 2013).

Antifungal and Antioxidant Properties

The biological features of new 1,2,4-triazole derivatives have been explored, revealing their antimicrobial, antifungal, and antioxidant capabilities. These findings suggest the compound's potential in developing new antifungal agents and antioxidants for use in medicine and agriculture (Ohloblina, 2022).

Eco-friendly Synthetic Processes

Advancements in the synthesis of triazoles using eco-friendly procedures highlight the growing importance of sustainable chemistry. Eco-friendly methods for triazole synthesis, including the use of water as a solvent and renewable catalysts, point towards environmentally sustainable approaches in chemical manufacturing and pharmaceutical synthesis (de Souza et al., 2019).

Future Directions

The 1,2,4-triazolo [1,5-a]pyrimidine scaffold, to which this compound belongs, has found numerous applications in medicinal chemistry . Further hit-to-lead optimization studies revealed that replacement of the purine ring with the TP could significantly boost in vitro biological activity while maintaining physicochemical properties in promising ranges .

properties

IUPAC Name |

2-[(5,7-dimethyl-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)sulfanyl]acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N4O2S/c1-5-3-6(2)13-8(10-5)11-12-9(13)16-4-7(14)15/h3H,4H2,1-2H3,(H,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVGCPCFQTVGRJD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC2=NN=C(N12)SCC(=O)O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N4O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40351629 |

Source

|

| Record name | (5,7-Dimethyl-[1,2,4]triazolo[4,3-a]pyrimidin-3-ylsulfanyl)-acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40351629 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

41266-71-1 |

Source

|

| Record name | (5,7-Dimethyl-[1,2,4]triazolo[4,3-a]pyrimidin-3-ylsulfanyl)-acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40351629 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[4-(2-Fluorophenyl)piperazin-1-yl]-1-(4-methylphenyl)pyrrolidine-2,5-dione](/img/structure/B184850.png)

![Methyl 8-oxo-1,4-dioxaspiro[4.5]decane-7-carboxylate](/img/structure/B184854.png)

![3,7-Dibromo-3,7-dinitrobicyclo[3.3.1]nonane](/img/structure/B184857.png)